

Application Notes and Protocols: Long-Term Stability of JNJ-10397049 in Solution

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Compound of Interest

Compound Name: JNJ-10397049

Cat. No.: B1672992

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor involved in the regulation of sleep-wake cycles.[1][2] Its selectivity for OX2R over the orexin-1 receptor (OX1R) makes it a valuable tool for investigating the specific roles of the OX2R in various physiological processes.[1] These application notes provide a summary of the available data on the long-term stability of **JNJ-10397049** in solution and offer protocols for its handling, storage, and stability assessment.

Physicochemical Properties and Solubility

A summary of the physicochemical properties and solubility of **JNJ-10397049** is presented in Table 1.

Table 1: Physicochemical Properties and Solubility of **JNJ-10397049**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ Br ₂ N ₂ O ₃	[3]
Molecular Weight	484.18 g/mol	
Appearance	Crystalline solid	[3]
Purity	≥98%	[3]
Solubility		
DMSO	Up to 100 mM	
Ethanol	Up to 100 mM	
DMF	50 mg/mL	[3]
DMF:PBS (pH 7.2) (1:4)	0.2 mg/mL	[3]

Long-Term Stability in Solution

There is conflicting information regarding the long-term stability of **JNJ-10397049** in solution. While some suppliers suggest that solutions are unstable and should be prepared fresh[4], others provide data on the stability of stock solutions.

3.1. Storage of Stock Solutions

A summary of recommended storage conditions for **JNJ-10397049** as a solid and in a stock solution is provided in Table 2.

Table 2: Recommended Storage and Stability of **JNJ-10397049**

Form	Storage Temperature	Stability	Reference
Solid Powder	-20°C	≥ 4 years	[3]
Solid Powder	-20°C	3 years	[4]
Stock Solution in DMSO	-80°C	2 years	[5]
Stock Solution in DMSO	-20°C	1 year	[5]

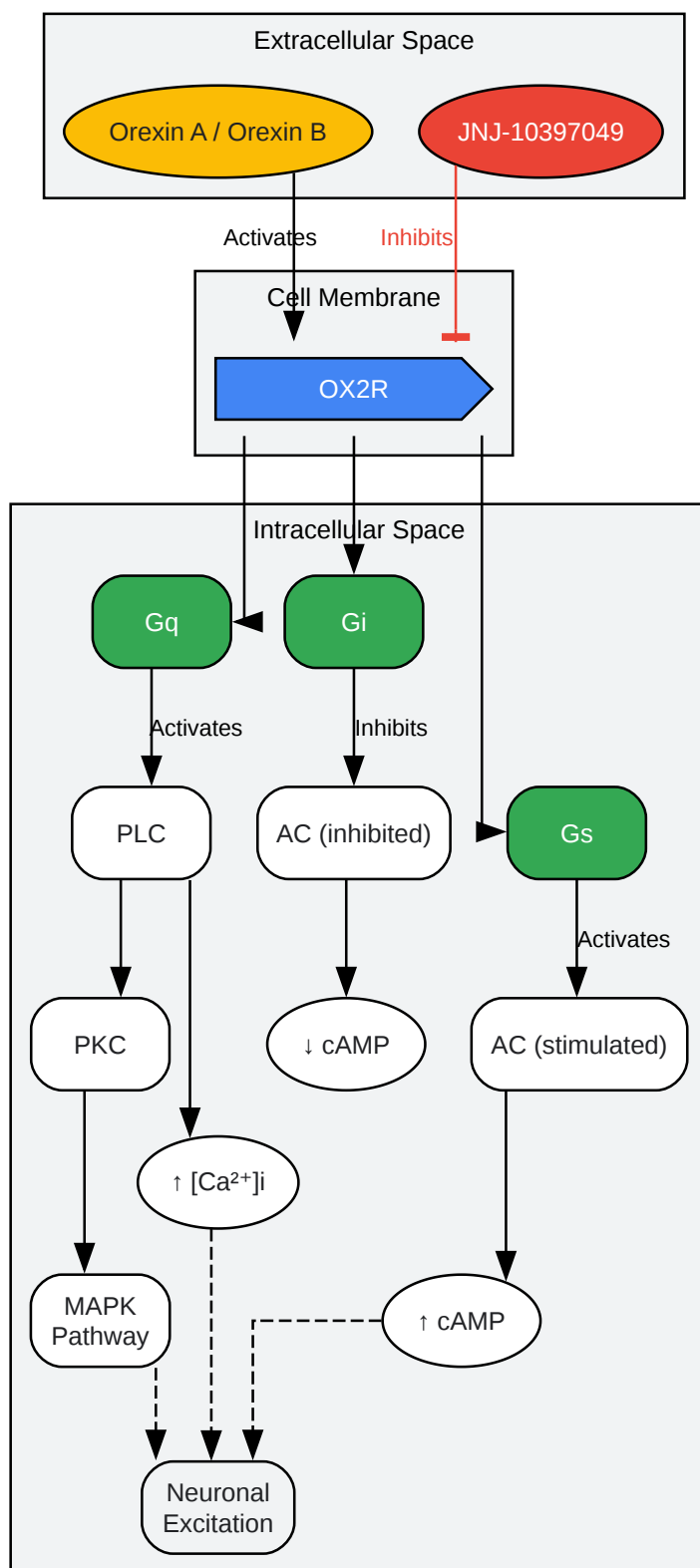
3.2. Recommendation for Handling Solutions

Given the discrepancy in the stability of solutions, it is recommended to adopt a conservative approach:

- For critical applications: Prepare solutions fresh from solid material for each experiment.
- For routine use: If storing stock solutions, it is advisable to perform periodic quality control checks to ensure the integrity of the compound. A general protocol for stability assessment is provided in Section 5.

Orexin-2 Receptor Signaling Pathway and Mechanism of Action of JNJ-10397049

JNJ-10397049 acts as a selective antagonist at the orexin-2 receptor (OX2R). OX2R is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligands (Orexin-A and Orexin-B), can couple to multiple G-proteins (Gq, Gi, and Gs) to initiate downstream signaling cascades.[6][7][8] These pathways ultimately influence neuronal excitability and arousal. **JNJ-10397049** competitively binds to OX2R, preventing the binding of orexins and thereby inhibiting these downstream signaling events.



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Figure 1. Orexin-2 Receptor Signaling and Inhibition by JNJ-10397049.

Protocol for Assessing the Long-Term Stability of JNJ-10397049 in Solution

This protocol provides a general framework for evaluating the stability of **JNJ-10397049** in a specific solvent and storage condition. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound from its potential degradation products.

5.1. Materials and Reagents

- **JNJ-10397049** solid powder
- HPLC-grade solvent of interest (e.g., DMSO, Ethanol)
- HPLC-grade water and acetonitrile
- Formic acid or other appropriate mobile phase modifier
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC vials
- HPLC system with a UV detector

5.2. Experimental Workflow

Figure 2. Experimental Workflow for Stability Assessment.

5.3. Detailed Protocol

- Preparation of Stock Solution:
 - Accurately weigh a sufficient amount of **JNJ-10397049** powder.
 - Dissolve the powder in the chosen solvent to a precise final concentration (e.g., 10 mM in DMSO). Ensure complete dissolution.

- Sample Aliquoting and Storage:
 - Aliquot the stock solution into multiple HPLC vials to avoid freeze-thaw cycles.
 - Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
- Time Point Analysis:
 - Time 0: Immediately after preparation, take an aliquot for initial analysis.
 - Subsequent Time Points: Analyze aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).
- HPLC Analysis:
 - Develop a suitable HPLC method to achieve good separation of the **JNJ-10397049** peak from any potential degradation products. A reverse-phase C18 column is a common starting point.
 - The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
 - Set the UV detector to the λ_{max} of **JNJ-10397049** (approximately 251 nm).
 - Inject a consistent volume of the sample for each time point.
- Data Analysis:
 - Integrate the peak area of **JNJ-10397049** at each time point.
 - Calculate the percentage of **JNJ-10397049** remaining at each time point relative to the peak area at Time 0.
 - Plot the percentage of **JNJ-10397049** remaining against time to visualize the degradation profile.

Conclusion

The long-term stability of **JNJ-10397049** in solution is a critical consideration for ensuring the accuracy and reproducibility of experimental results. While there is evidence to support the stability of stock solutions in DMSO at low temperatures for extended periods, conflicting reports warrant caution. Researchers should either prepare solutions fresh or validate the stability of their stored solutions using a systematic approach as outlined in this document. Understanding and controlling for the stability of **JNJ-10397049** will ultimately lead to more reliable and robust scientific findings.

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